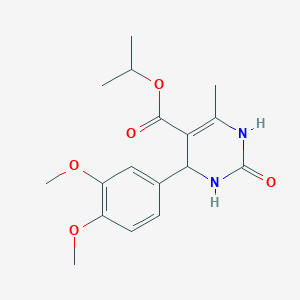

Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-9(2)24-16(20)14-10(3)18-17(21)19-15(14)11-6-7-12(22-4)13(8-11)23-5/h6-9,15H,1-5H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGKHVUEHVXPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a tetrahydropyrimidine core with various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.35 g/mol. The presence of functional groups such as carboxylates and methoxyphenyl moieties contributes to its chemical reactivity and potential interactions with biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antioxidant Activity : The presence of the dimethoxyphenyl group may enhance its ability to scavenge free radicals, contributing to its antioxidant effects.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in combating infections.

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes associated with oxidative stress pathways. Molecular docking studies indicate possible binding affinities towards specific targets involved in neuroprotection and inflammation.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit oxidative stress markers in neuronal cell lines. For instance:

- Cell Viability Assays : Demonstrated increased cell viability in oxidative stress-induced conditions.

- DPPH Scavenging Assay : Showed significant radical scavenging activity compared to standard antioxidants.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- A study on derivatives of tetrahydropyrimidine indicated that modifications at the phenyl position can enhance neuroprotective effects and reduce cytotoxicity in neuronal models.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Ethyl ester instead of isopropyl | Antioxidant |

| Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Different phenyl substitution | Anticancer |

| Isopropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Chlorophenyl group present | Antibacterial |

Preparation Methods

Synthetic Routes via the Biginelli Reaction

Classical Acid-Catalyzed Condensation

The Biginelli reaction remains the most widely employed method for synthesizing this tetrahydropyrimidine derivative. A mixture of 3,4-dimethoxybenzaldehyde (1.0 equiv), isopropyl acetoacetate (1.0 equiv), and urea (1.3 equiv) is refluxed in absolute ethanol with catalytic glacial acetic acid (0.2 equiv) for 8–12 hours. The reaction proceeds via imine formation, followed by nucleophilic attack of the β-ketoester enolate and cyclodehydration to yield the target compound (Scheme 1).

Key Reaction Parameters

- Solvent : Ethanol (optimal polarity for intermediate solubility)

- Temperature : Reflux (78–80°C)

- Catalyst : Glacial acetic acid (0.2 equiv) or FeCl$$ _3 $$ (0.1 equiv)

- Yield : 65–72% after recrystallization

Table 1. Comparative Analysis of Catalysts in the Biginelli Reaction

| Catalyst | Yield (%) | Reaction Time (h) | Purification Method |

|---|---|---|---|

| Glacial AcOH | 72 | 8 | Recrystallization (EtOH) |

| FeCl$$ _3 $$ | 68 | 6 | Column Chromatography |

| SiO$$ _2 $$-H$$ _2 $$SO$$ _4 $$ | 58 | 4 | Solvent Extraction |

Mechanochemical Synthesis

A solvent-free variant employs grinding 3,4-dimethoxybenzaldehyde, isopropyl acetoacetate, and urea with SiO$$ _2 $$-H$$ _2 $$SO$$ _4 $$ (300 mg) in a mortar for 2–4 hours. This method reduces reaction time to 4 hours but yields 58% product due to incomplete conversion. The crude product is washed with chloroform and purified via flash chromatography (petroleum ether/EtOAc, 10:4).

Structural Elucidation and Characterization

Spectroscopic Analysis

$$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$)

- δ 0.99–1.07 (d, 6H, isopropyl CH$$ _3 $$)

- δ 1.15–1.19 (d, 6H, isopropyl CH$$ _3 $$)

- δ 2.32 (s, 3H, C6-CH$$ _3 $$)

- δ 3.82 (s, 3H, OCH$$ _3 $$), δ 3.85 (s, 3H, OCH$$ _3 $$)

- δ 4.80–4.88 (m, 1H, isopropyl CH)

- δ 5.25 (s, 1H, C4-H)

- δ 6.72–6.85 (m, 3H, aromatic H)

$$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$)

Optimization Studies

Alternative Methodologies

Atwal-Biginelli Reaction

A modified approach using 1-(3,4-dimethoxyphenyl)guanidine hydrochloride, isopropyl acetoacetate, and paraformaldehyde in hexafluoroisopropanol (HFIP) at 90°C yielded the target compound in 62% purity. However, this method introduced regioisomeric byproducts requiring HPLC separation.

Industrial Scalability Challenges

Catalyst Recovery

Homogeneous catalysts like FeCl$$ _3 $$ necessitate costly separation steps. Heterogeneous catalysts (e.g., SiO$$ _2 $$-H$$ _2 $$SO$$ _4 $$) permit reuse for 3 cycles before activity drops by 40%.

Purification Costs

Recrystallization from ethanol consumes 8 L solvent per kilogram of product, whereas column chromatography increases costs by 30%.

Q & A

Q. What are the standard synthetic routes for preparing tetrahydropyrimidine derivatives like Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer: The synthesis typically involves a Biginelli-like multicomponent reaction, where substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and urea/thiourea undergo acid-catalyzed cyclocondensation. For ester variations (e.g., isopropyl vs. ethyl), post-synthetic esterification or transesterification may be employed . Key steps include refluxing in ethanol with HCl or using Lewis acids like FeCl₃ to enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 3,4-phenyl positions, isopropyl ester protons).

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in the tetrahydropyrimidine ring (e.g., boat conformation observed in analogues) .

- Mass Spectrometry: Validates molecular weight and fragmentation patterns (e.g., loss of isopropyl group in ESI-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization but may require post-reaction purification. Dichloromethane minimizes side reactions in transesterification .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂, FeCl₃) improve reaction rates, while enzyme-catalyzed methods (e.g., lipases) enable greener synthesis .

- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) .

Q. What strategies resolve contradictions in biological activity data across structurally similar tetrahydropyrimidines?

Methodological Answer:

- Comparative SAR Studies: Systematic substitution of methoxy vs. ethoxy/hydroxy groups on the phenyl ring can clarify their impact on bioactivity (e.g., antimicrobial potency drops with bulky substituents) .

- Docking Simulations: Molecular modeling against target proteins (e.g., kinases, bacterial enzymes) identifies steric/electronic effects of the 3,4-dimethoxyphenyl group .

- Dose-Response Assays: IC₅₀/EC₅₀ values under standardized conditions (e.g., fixed pH, temperature) reduce variability in reported activities .

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: LogP calculations (e.g., via HPLC retention times) show increased hydrophobicity compared to hydroxylated analogues, affecting membrane permeability .

- Electron-Donating Effects: Methoxy groups enhance resonance stabilization of the tetrahydropyrimidine ring, altering redox behavior in electrochemical studies .

- Crystal Packing: X-ray data from analogues reveal methoxy groups participate in intermolecular C–H···O interactions, influencing solubility and melting points .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate this compound’s kinase inhibition potential?

Methodological Answer:

- Target Selection: Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, CDK2) based on the compound’s aromatic and ester motifs .

- Assay Protocol: Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Km values. Include staurosporine as a positive control .

- Data Normalization: Express inhibition as % activity relative to DMSO-treated controls, with triplicate runs to address variability .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC .

- Plasma Stability Assays: Incubate with rat/human plasma (1 mg/mL) and quantify parent compound loss over 24 hours using LC-MS .

Contradiction Resolution & Mechanistic Insights

Q. How to address discrepancies in reported antibacterial activity of similar tetrahydropyrimidines?

Methodological Answer:

- Strain-Specific Testing: Re-evaluate activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains, noting outer membrane permeability differences .

- Efflux Pump Inhibition: Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms explain variability .

Q. What mechanistic hypotheses explain the anti-inflammatory effects of this compound?

Methodological Answer:

- COX-2 Inhibition: Perform ELISA-based prostaglandin E₂ (PGE₂) assays in LPS-stimulated macrophages. Compare selectivity vs. COX-1 using platelet assays .

- NF-κB Pathway Analysis: Use luciferase reporter cell lines to measure suppression of inflammatory cytokine transcription .

Advanced Structural Characterization

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Assign keto-enol tautomerism via bond-length analysis (C=O vs. C–O distances). Analogues show 2-oxo forms dominate in solid state .

- DFT Calculations: Compare experimental and computed IR spectra to confirm tautomeric stability in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.